trans-6-Ethynylpiperidine-3-carbonitrile
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Overview
Description
trans-6-Ethynylpiperidine-3-carbonitrile: is a chemical compound with the molecular formula C8H10N2 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of an ethynyl group at the 6-position and a nitrile group at the 3-position makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-ethynylpiperidine-3-carbonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced using reagents such as ethynyl lithium or ethynyl magnesium bromide under controlled conditions.
Addition of the Nitrile Group: The nitrile group can be added through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-6-Ethynylpiperidine-3-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Chemistry: trans-6-Ethynylpiperidine-3-carbonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic potential .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties .
Mechanism of Action
The mechanism of action of trans-6-ethynylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The ethynyl and nitrile groups play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
Comparison with Similar Compounds
- trans-6-Ethynylpiperidine-3-carboxamide
- trans-6-Ethynylpiperidine-3-carboxylic acid
- trans-6-Ethynylpiperidine-3-methanol
Comparison: Compared to its analogs, trans-6-ethynylpiperidine-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
6-ethynylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-2-8-4-3-7(5-9)6-10-8/h1,7-8,10H,3-4,6H2 |
InChI Key |
AQEQUCMUVAIGEE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCC(CN1)C#N |
Origin of Product |
United States |
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